

Application Note: A Comprehensive Guide to the Development of Targeted Protein Degraders

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Compound of Interest

Compound Name: Mal-PEG4-Lys(TFA)-NH-m-PEG24

Cat. No.: B15544458

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Introduction

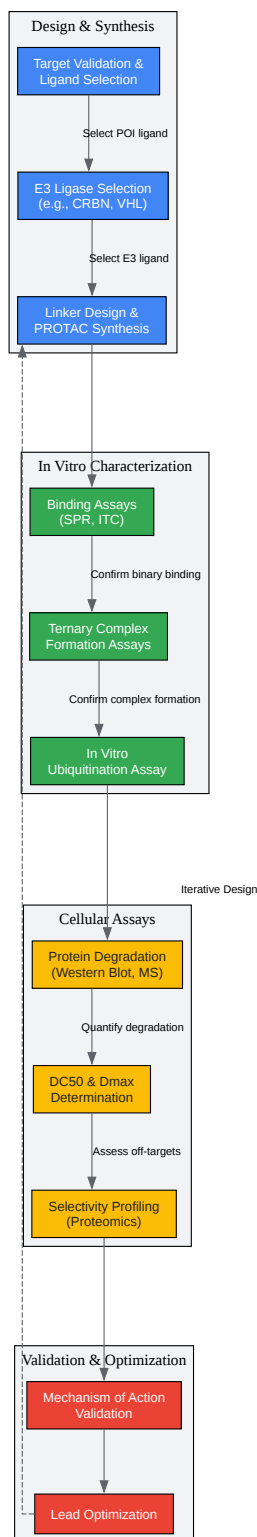
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, degraders hijack the cell's natural disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific protein of interest (POI).[1][3] This approach offers the potential to target proteins previously considered "undruggable" and provides a powerful tool for biomedical research.[3][4][5]

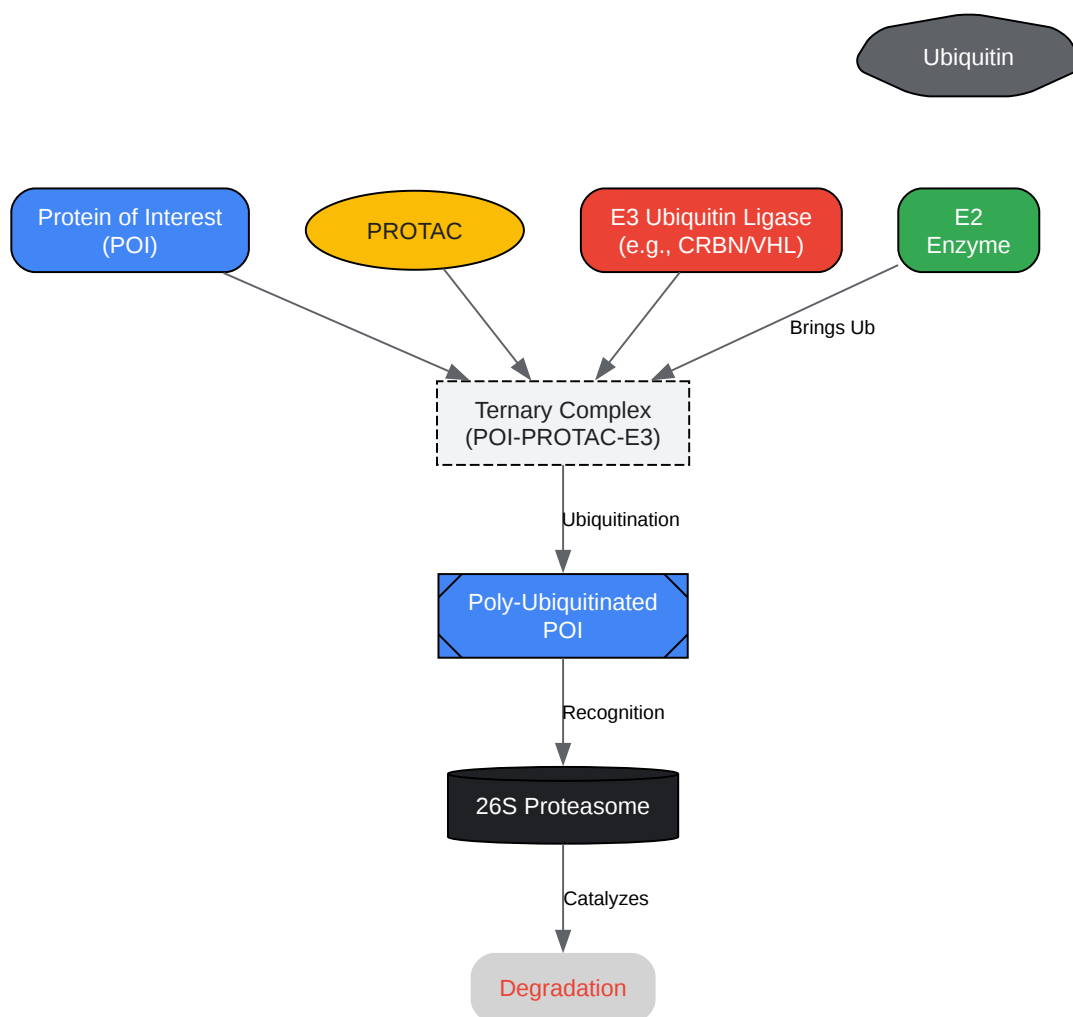
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][5] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[7][8][9]

This application note provides a detailed overview of the workflow for developing targeted protein degraders, along with protocols for key experimental assays.

The Workflow of Degradation Development

The development of a potent and selective protein degrader is a systematic process that involves several key stages, from initial design to lead compound validation.^[5] The iterative nature of this process allows for the refinement of degrader properties at each step.





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